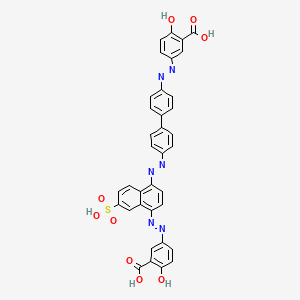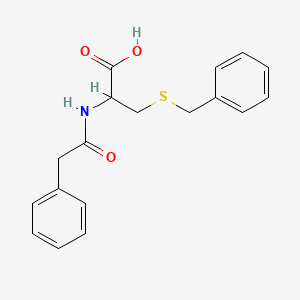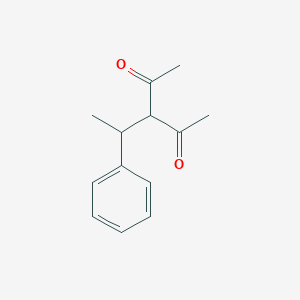
3-(1-Phenylethyl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)pentane-2,4-dione typically involves the reaction of acetylacetone with 1-phenylethanol or styrene in the presence of a catalyst. One common method employs solid acid zeolites (HY and Hβ) as catalysts, which facilitate the nucleophilic addition/substitution reactions . The reaction conditions often include heating the mixture in a boiling water bath for a specified period, followed by filtration to separate the catalyst .
Industrial Production Methods
The use of zeolites or other solid acid catalysts would be advantageous due to their reusability and efficiency in promoting the desired reactions .
化学反応の分析
Types of Reactions
3-(1-Phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of 3-(1-phenylethyl)pentane-2,4-diol.
Substitution: Formation of various substituted phenylethyl derivatives.
科学的研究の応用
3-(1-Phenylethyl)pentane-2,4-dione has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Phenylethyl)pentane-2,4-dione involves its interaction with various molecular targets. In enzyme inhibition studies, the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The keto-enol tautomerism of the compound also plays a role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Pentane-2,4-dione (Acetylacetone): A simpler diketone without the phenylethyl group.
3-Methylpentane-2,4-dione: A derivative with a methyl group instead of a phenylethyl group.
3-Benzylpentane-2,4-dione: A derivative with a benzyl group instead of a phenylethyl group.
Uniqueness
3-(1-Phenylethyl)pentane-2,4-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various substitution reactions and increases its potential as a ligand in coordination chemistry .
特性
CAS番号 |
5186-08-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
3-(1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-9(12-7-5-4-6-8-12)13(10(2)14)11(3)15/h4-9,13H,1-3H3 |
InChIキー |
GIOIDOXUOMTSDG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



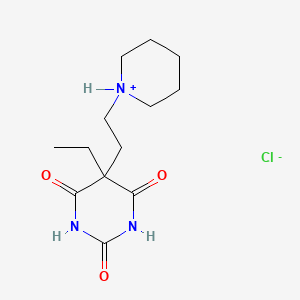

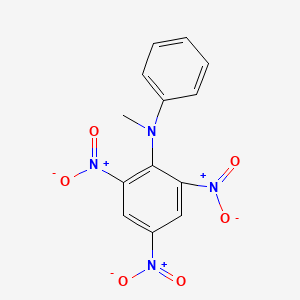
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

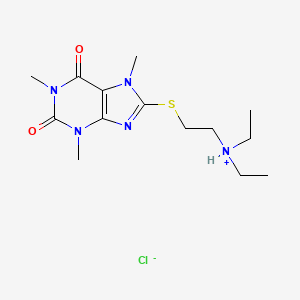

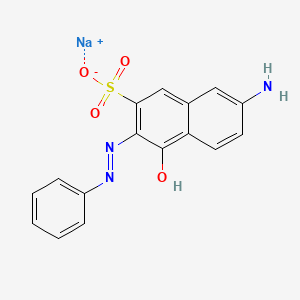
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
